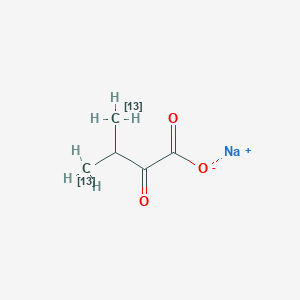

Sodium 3-Methyl-2-oxobutanoic acid-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-(113C)methyl-2-oxo(413C)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQBZDCJCRFGKA-AWQJXPNKSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C([13CH3])C(=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Sodium 3-(1¹³C)methyl-2-oxo(4¹³C)butanoate: A Tracer for Branched-Chain Amino Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-(1¹³C)methyl-2-oxo(4¹³C)butanoate is a doubly isotope-labeled form of sodium α-ketoisovalerate, a key intermediate in the metabolism of the branched-chain amino acid (BCAA), valine. Its strategic labeling with carbon-13 (¹³C) at two specific positions makes it a powerful tool for metabolic research, enabling precise tracking of carbon flux through various biochemical pathways. This technical guide provides a comprehensive overview of its properties, applications, and the experimental methodologies for its use in metabolic flux analysis (MFA) and cell-free protein synthesis.

Synonyms: 2-Keto-3-(methyl-¹³C)-butyric acid-4-¹³C sodium salt, 3-Methyl-2-oxobutanoic acid-¹³c2 sodium salt.

Chemical Properties and Structure

| Property | Value |

| Molecular Formula | C₅H₇NaO₃ |

| Molecular Weight | 140.08 g/mol |

| IUPAC Name | sodium 3-(1¹³C)methyl-2-oxo(4¹³C)butanoate |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in water |

The structure of sodium 3-(1¹³C)methyl-2-oxo(4¹³C)butanoate is characterized by a five-carbon backbone with a carboxylate group, a ketone group, and a branched methyl group. The isotopic labels are located on one of the methyl carbons and the adjacent carbon, providing a distinct mass signature for tracking its metabolic fate.

Applications in Metabolic Research

The primary application of sodium 3-(1¹³C)methyl-2-oxo(4¹³C)butanoate is as a tracer in stable isotope-resolved metabolomics (SIRM) studies. These studies are crucial for understanding the metabolic reprogramming that occurs in various physiological and pathological states, including cancer, metabolic disorders, and neurodegenerative diseases.

Metabolic Flux Analysis (MFA)

By introducing this labeled compound into a biological system (e.g., cell culture or in vivo models), researchers can trace the incorporation of the ¹³C atoms into downstream metabolites. This allows for the quantification of the rates of metabolic reactions, or fluxes, through pathways such as the tricarboxylic acid (TCA) cycle and BCAA synthesis and degradation. The specific labeling pattern of this tracer provides detailed information about the relative contributions of different pathways to the synthesis of key metabolites like valine and leucine.

Cell-Free Protein Synthesis

In the realm of structural biology, this labeled precursor can be used in cell-free protein synthesis (CFPS) systems to selectively introduce ¹³C-labeled valine and leucine residues into a target protein. This selective labeling is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies, as it simplifies complex spectra and aids in the structural and dynamic analysis of large proteins and protein complexes.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing sodium 3-(1¹³C)methyl-2-oxo(4¹³C)butanoate.

Cell Culture and Isotope Labeling

Objective: To label intracellular metabolites by growing cells in media supplemented with sodium 3-(1¹³C)methyl-2-oxo(4¹³C)butanoate.

Materials:

-

Cell line of interest (e.g., cancer cell line, primary cells)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed to remove unlabeled amino acids

-

Sodium 3-(1¹³C)methyl-2-oxo(4¹³C)butanoate

-

Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of sodium 3-(1¹³C)methyl-2-oxo(4¹³C)butanoate. The concentration should be optimized for the specific cell line and experimental goals.

-

Labeling: Remove the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled precursor. The incubation time will depend on the turnover rate of the metabolites of interest and whether a metabolic steady-state is desired.

-

Metabolite Extraction: After incubation, rapidly quench metabolism and extract the intracellular metabolites. A common method is to wash the cells with ice-cold saline, followed by the addition of a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

-

Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extract is now ready for analysis by NMR or mass spectrometry.

NMR Spectroscopy for Isotopomer Analysis

Objective: To identify and quantify the incorporation of ¹³C from the tracer into downstream metabolites.

Materials:

-

Dried metabolite extract

-

NMR buffer (e.g., phosphate buffer in D₂O with a known concentration of an internal standard like DSS)

-

NMR tubes

-

High-resolution NMR spectrometer equipped with a cryoprobe

Protocol:

-

Sample Reconstitution: Reconstitute the dried metabolite extract in the NMR buffer.

-

NMR Data Acquisition: Transfer the sample to an NMR tube. Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) heteronuclear correlation spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

-

Data Processing: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, baseline correction, and referencing of the chemical shifts.

-

Metabolite Identification and Quantification: Identify the labeled metabolites by comparing the spectra to databases (e.g., HMDB, BMRB) and by analyzing the characteristic splitting patterns caused by ¹³C-¹³C and ¹³C-¹H couplings. Quantify the relative abundance of different isotopomers by integrating the corresponding peaks in the spectra.

Mass Spectrometry for Metabolic Flux Analysis

Objective: To determine the mass isotopomer distribution of key metabolites for calculating metabolic fluxes.

Materials:

-

Dried metabolite extract

-

Derivatization reagents (if using GC-MS)

-

Appropriate solvents for LC-MS or GC-MS

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Protocol:

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent. For GC-MS analysis, a derivatization step is typically required to make the metabolites volatile.

-

Instrument Setup: Develop an LC or GC method for the separation of the target metabolites. Set up the mass spectrometer to acquire data in full scan mode or using selected ion monitoring (SIM) to detect the different mass isotopomers of the metabolites of interest.

-

Data Acquisition: Inject the sample into the LC-MS or GC-MS system and acquire the data.

-

Data Analysis: Process the raw data to obtain the mass spectra of the target metabolites. Determine the mass isotopomer distribution (MID) for each metabolite by calculating the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). Correct the raw data for the natural abundance of ¹³C.

-

Flux Calculation: Use the corrected MIDs along with a stoichiometric model of the metabolic network and computational software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.

Quantitative Data Presentation

The following tables represent the type of quantitative data that can be obtained from experiments using sodium 3-(1¹³C)methyl-2-oxo(4¹³C)butanoate.

Table 1: Mass Isotopomer Distribution of Valine from a ¹³C-Tracer Experiment

| Isotopologue | Fractional Abundance (%) |

| M+0 | 15.2 ± 1.8 |

| M+1 | 8.5 ± 0.9 |

| M+2 | 72.3 ± 3.5 |

| M+3 | 2.1 ± 0.4 |

| M+4 | 1.9 ± 0.3 |

Data are representative and will vary depending on the experimental conditions.

Table 2: Calculated Metabolic Fluxes in Central Carbon Metabolism

| Reaction | Flux (relative to glucose uptake) |

| Glycolysis (Pyruvate production) | 1.00 |

| Pyruvate Dehydrogenase | 0.85 ± 0.05 |

| Anaplerotic Pyruvate Carboxylase | 0.15 ± 0.02 |

| Citrate Synthase | 1.00 ± 0.06 |

| Valine Synthesis from α-Ketoisovalerate | 0.25 ± 0.03 |

Data are representative and derived from computational modeling of mass isotopomer distributions.

Mandatory Visualizations

Signaling Pathway

Caption: Branched-Chain Amino Acid (BCAA) Catabolic Pathway.

Experimental Workflow

Caption: Workflow for Metabolic Tracing Experiments.

Conclusion

Sodium 3-(1¹³C)methyl-2-oxo(4¹³C)butanoate is a valuable research tool for scientists and drug development professionals investigating cellular metabolism. Its specific isotopic labeling pattern provides a high degree of resolution for tracing carbon flux through the intricate network of metabolic pathways. The methodologies outlined in this guide, from cell culture to advanced analytical techniques, provide a framework for leveraging this powerful tracer to gain deeper insights into the metabolic underpinnings of health and disease. The ability to precisely quantify metabolic fluxes and selectively label proteins for structural analysis underscores the importance of such isotopically labeled compounds in modern biomedical research.

An In-depth Technical Guide to the Synthesis of Doubly ¹³C-Labeled α-Ketoisovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research, particularly in the fields of metabolomics, drug development, and structural biology. Doubly ¹³C-labeled α-ketoisovalerate ([1,2-¹³C₂]alpha-ketoisovalerate) is a crucial precursor for the synthesis of ¹³C-labeled essential amino acids, namely valine and leucine. These labeled amino acids are subsequently incorporated into proteins, enabling advanced structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the chemical synthesis of doubly ¹³C-labeled α-ketoisovalerate, focusing on a robust and widely applicable method.

Synthetic Strategy Overview

The most effective and common method for the synthesis of α-keto acids, including α-ketoisovalerate, is the reaction of a Grignard reagent with a dialkyl oxalate. To achieve the desired double ¹³C labeling at the C1 (carboxyl) and C2 (keto) positions, a commercially available, doubly labeled oxalate ester is employed as a key starting material.

The overall synthetic pathway can be summarized as follows:

-

Preparation of the Grignard Reagent: Isopropylmagnesium bromide is prepared from the reaction of isopropyl bromide with magnesium metal.

-

Grignard Reaction: The prepared isopropylmagnesium bromide is reacted with commercially available [1,2-¹³C₂]diethyl oxalate.

-

Hydrolysis and Purification: The resulting intermediate is hydrolyzed to yield the target compound, doubly ¹³C-labeled α-ketoisovalerate, which is then purified.

This approach offers a direct and efficient route to the desired labeled product, with the isotopic labels incorporated in the final steps of the synthesis, which is economically advantageous.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| [1,2-¹³C₂]Diethyl oxalate | 150992-84-0 | Cambridge Isotope Laboratories, Inc. or equivalent | Isotopic enrichment ≥ 99% |

| Isopropyl bromide | 75-26-3 | Standard chemical supplier | Anhydrous |

| Magnesium turnings | 7439-95-4 | Standard chemical supplier | |

| Anhydrous diethyl ether | 60-29-7 | Standard chemical supplier | |

| Iodine | 7553-56-2 | Standard chemical supplier | For Grignard initiation |

| Hydrochloric acid | 7647-01-0 | Standard chemical supplier | Concentrated and dilute solutions |

| Sodium bicarbonate | 144-55-8 | Standard chemical supplier | Saturated solution |

| Anhydrous sodium sulfate | 7757-82-6 | Standard chemical supplier |

Detailed Synthesis Protocol

Step 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

-

Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface. The flask is gently warmed under nitrogen until violet iodine vapors are observed, then allowed to cool.

-

Reagent Addition: Anhydrous diethyl ether is added to the flask to cover the magnesium. A solution of isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and placed in the dropping funnel. A small portion of the bromide solution is added to the magnesium. The reaction is initiated, as evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming may be necessary.

-

Reaction: The remainder of the isopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with [1,2-¹³C₂]Diethyl Oxalate

-

Cooling: The freshly prepared isopropylmagnesium bromide solution is cooled to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: A solution of [1,2-¹³C₂]diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Reaction: The reaction mixture is stirred at -78 °C for 2-3 hours. The mixture is then allowed to slowly warm to room temperature and stirred for an additional 12 hours.

Step 3: Hydrolysis and Purification

-

Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl [1,2-¹³C₂]-3-methyl-2-oxobutanoate.

-

Hydrolysis: The crude ester is hydrolyzed to the free acid by refluxing with an excess of aqueous hydrochloric acid for 4-6 hours.

-

Final Purification: After cooling, the aqueous solution is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, [1,2-¹³C₂]alpha-ketoisovalerate. Further purification can be achieved by vacuum distillation or chromatography if necessary.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | [1,2-¹³C₂]Diethyl oxalate | Commercial |

| Isotopic Enrichment (Starting Material) | ≥ 99% | Commercial |

| Expected Overall Yield | 60-75% | Literature precedents for similar reactions |

| Final Isotopic Enrichment | > 98% | Expected based on starting material and reaction mechanism |

| Molecular Weight | 118.06 g/mol (for the doubly ¹³C-labeled sodium salt) | Calculated |

Note: The expected yield is an estimate based on similar Grignard reactions with oxalate esters. The actual yield may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of doubly ¹³C-labeled α-ketoisovalerate.

Logical Relationship of Key Components

Caption: Key components and their roles in the synthesis and application.

Conclusion

The synthesis of doubly ¹³C-labeled α-ketoisovalerate via the Grignard reaction with [1,2-¹³C₂]diethyl oxalate is a reliable and efficient method for producing this valuable isotopic tracer. Adherence to strict anhydrous conditions is paramount for the successful formation of the Grignard reagent and the subsequent reaction. This technical guide provides the necessary detailed protocols and data to enable researchers and scientists to confidently undertake this synthesis for their advanced research needs in drug development and structural biology.

A Comprehensive Technical Guide to 13C Labeled Sodium Ketoisovalerate for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, metabolic significance, and experimental applications of 13C labeled sodium ketoisovalerate, a critical tracer in metabolic research.

Introduction

13C labeled sodium ketoisovalerate is a stable isotope-labeled analog of the endogenous alpha-keto acid, α-ketoisovalerate. As a key intermediate in the metabolism of the branched-chain amino acid (BCAA) valine, it serves as an invaluable tool for researchers and scientists in the fields of metabolomics, drug development, and biomedical NMR. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and detailed experimental protocols associated with the use of 13C labeled sodium ketoisovalerate.

Chemical Properties

13C labeled sodium ketoisovalerate is a sodium salt of 3-methyl-2-oxobutanoic acid, where one or more carbon atoms have been replaced with the stable isotope carbon-13. This isotopic enrichment allows for the tracing and quantification of metabolic pathways without the use of radioactive materials. A variety of isotopologues are commercially available, offering flexibility for specific research applications.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of various commercially available 13C labeled sodium ketoisovalerate isotopologues.

| Property | Value | Reference |

| Synonyms | Sodium dimethylpyruvate, Sodium 3-methyl-2-oxobutanoate, Sodium 3-methyl-2-oxobutyrate | [1] |

| Storage Temperature | -20°C, protect from light | [1] |

| Form | Individual, Neat | [1] |

Table 1: General Properties of 13C Labeled Sodium Ketoisovalerate

| Isotopologue | Molecular Weight ( g/mol ) | Chemical Purity | Labeled CAS Number | Unlabeled CAS Number |

| 3-methyl-¹³C, 99%; 3,4,4,4-D₄, 98% | 143.11 | 98% | 1202865-40-4 | 3715-29-5 |

| dimethyl-¹³C₂, 99%; 3-D, 98% | 141.09 | 98% | 1216972-87-0 | 3715-29-5 |

| ¹³C₅, 98%; 3-D₁, 98% | 144.07 | 98% | 420095-74-5 | 3715-29-5 |

Table 2: Properties of Specific 13C Labeled Sodium Ketoisovalerate Isotopologues [1][2]

Spectroscopic Data

13C NMR Spectroscopy: The 13C NMR spectrum of α-ketoisovalerate provides characteristic signals for each carbon atom. In a decoupled spectrum, each unique carbon environment produces a single peak. The chemical shifts are influenced by the electronic environment of the carbon atoms. For instance, the carbonyl carbons (C=O) are typically found furthest downfield (higher ppm values).

Mass Spectrometry: Mass spectrometry of 13C labeled sodium ketoisovalerate reveals a molecular ion peak corresponding to the mass of the specific isotopologue. Fragmentation patterns, such as alpha cleavage of the carbonyl group, can provide structural information. The presence of the 13C label will shift the m/z of the molecular ion and any fragments containing the label by the number of 13C atoms.

Solubility and Stability

-

Solubility: Sodium 3-methyl-2-oxobutanoate is soluble in DMSO and DMF. It is slightly soluble in methanol, ethyl acetate, and chloroform, and insoluble in water. For in vivo and cell culture experiments, it is recommended to prepare fresh solutions and use them promptly.

-

Stability: α-keto acids, including ketoisovalerate, are generally stable in neutral aqueous solutions and can be stored frozen at -20°C with minimal decomposition. However, they can be susceptible to degradation under strongly acidic or basic conditions and at elevated temperatures.

Metabolic Pathways and Signaling

α-Ketoisovalerate is a central metabolite in the BCAA degradation pathway. It is formed from the transamination of valine. Subsequently, it can be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex to form isobutyryl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production. Alternatively, α-ketoisovalerate can be reductively aminated back to valine.

Experimental Protocols

Synthesis of [1-¹³C]Sodium Ketoisovalerate

A common method for the synthesis of 13C-labeled α-keto acids involves the use of a 13C-labeled cyanide, such as potassium cyanide (K¹³CN), as the source of the labeled carboxyl group. A general synthetic scheme is as follows:

-

Starting Material: Begin with 2-bromoisobutane.

-

Grignard Reaction: Prepare the Grignard reagent, isobutylmagnesium bromide, by reacting 2-bromoisobutane with magnesium metal in anhydrous ether.

-

Carboxylation with ¹³CO₂: Bubble ¹³CO₂ gas (generated from a labeled precursor like Ba¹³CO₃ and acid) through the Grignard reagent solution. This introduces the ¹³C-labeled carboxyl group.

-

Workup: Acidify the reaction mixture to protonate the carboxylate, yielding [1-¹³C]isovaleric acid.

-

α-Bromination: Brominate the α-position of the carboxylic acid using a suitable brominating agent (e.g., N-bromosuccinimide).

-

Hydrolysis: Hydrolyze the α-bromo acid to the corresponding α-hydroxy acid.

-

Oxidation: Oxidize the α-hydroxy acid to the α-keto acid using a mild oxidizing agent.

-

Salt Formation: Neutralize the resulting [1-¹³C]ketoisovaleric acid with sodium hydroxide or sodium bicarbonate to form the sodium salt.

-

Purification: Purify the final product by recrystallization or chromatography.

Metabolic Labeling of Mammalian Cells

This protocol outlines a general procedure for using 13C labeled sodium ketoisovalerate as a tracer in cultured mammalian cells.

-

Cell Culture: Culture mammalian cells to the desired confluency in standard growth medium.

-

Media Preparation: Prepare a labeling medium by supplementing base medium (e.g., DMEM without glucose and amino acids) with all necessary components except for unlabeled valine. Instead, add the desired concentration of 13C labeled sodium ketoisovalerate. The exact concentration should be optimized for the specific cell line and experimental goals.

-

Tracer Introduction: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and then add the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the 13C tracer. The incubation time will depend on the metabolic pathways of interest and the turnover rate of the target metabolites.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation and distribution of the 13C label.

Applications in Research and Drug Development

13C labeled sodium ketoisovalerate is a versatile tool with numerous applications:

-

Metabolic Flux Analysis (MFA): By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic pathways in living cells and organisms. This is particularly valuable for understanding metabolic reprogramming in diseases like cancer and for identifying potential drug targets.

-

Biomarker Discovery: The metabolism of BCAAs is often altered in various diseases. 13C labeled sodium ketoisovalerate can be used to trace these alterations and identify potential biomarkers for diagnosis and prognosis.

-

Drug Efficacy and Mechanism of Action Studies: This tracer can be used to assess how drugs affect BCAA metabolism and related pathways, providing insights into their mechanism of action and potential off-target effects.

-

NMR-based Structural Biology: 13C labeled precursors, including ketoisovalerate, are used for the selective labeling of amino acids in proteins for structural and dynamic studies by NMR spectroscopy.

Conclusion

13C labeled sodium ketoisovalerate is a powerful and indispensable tool for elucidating the complexities of cellular metabolism. Its application in metabolic flux analysis, biomarker discovery, and drug development continues to provide critical insights into cellular physiology and disease. The detailed information and protocols provided in this guide are intended to support researchers and scientists in effectively utilizing this important stable isotope tracer in their studies.

References

An In-depth Technical Guide to 13C Metabolic Flux Analysis (MFA)

Audience: Researchers, scientists, and drug development professionals.

Introduction to 13C Metabolic Flux Analysis (MFA)

13C Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions. Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA provides a dynamic view of cellular metabolism, revealing how cells utilize nutrients and route them through various biochemical pathways. This is achieved by introducing a substrate labeled with a stable isotope, typically carbon-13 (¹³C), into a biological system and then tracking the incorporation of the ¹³C atoms into downstream metabolites. The resulting labeling patterns in these metabolites are measured, and this information is used in conjunction with a stoichiometric model of cellular metabolism to calculate the intracellular fluxes.

The core principle of ¹³C-MFA lies in the fact that different metabolic pathways result in distinct patterns of ¹³C incorporation into metabolites. By measuring these patterns, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to infer the relative contributions of different pathways to the production of a particular metabolite. This quantitative information is invaluable for understanding cellular physiology in various contexts, from identifying metabolic bottlenecks in biotechnological production strains to elucidating the metabolic reprogramming that occurs in diseases like cancer.

The Core Workflow of 13C-MFA

The successful implementation of a ¹³C-MFA study involves a systematic, multi-step process that integrates experimental design, cell culture, analytical chemistry, and computational modeling. The workflow can be broadly categorized into five key stages.

Figure 1: The general workflow of a ¹³C Metabolic Flux Analysis experiment.

The five fundamental steps of ¹³C-MFA are:

-

Experimental Design: This crucial first step involves defining the biological question, constructing a metabolic network model of the pathways of interest, and selecting the optimal ¹³C-labeled tracer(s). The choice of tracer is critical for ensuring that the resulting labeling data is informative for the fluxes of interest.

-

Tracer Experiment: Cells are cultured under controlled, steady-state conditions with a medium containing the selected ¹³C-labeled substrate. It is vital to ensure that the cells reach both a metabolic and isotopic steady state, where fluxes and labeling patterns are constant over time.

-

Isotopic Labeling Measurement: After the labeling experiment, cell metabolism is rapidly quenched, and intracellular metabolites are extracted. The extracts are then analyzed by MS or NMR to measure the mass isotopomer distributions (MIDs) of key metabolites, often protein-bound amino acids, which provide a time-integrated view of metabolic activity.

-

Flux Estimation: The measured MIDs, along with other measured rates (e.g., substrate uptake, product secretion), are used as inputs for a computational algorithm. This algorithm fits the experimental data to a mathematical model of metabolism to estimate the intracellular flux values that minimize the difference between simulated and measured labeling patterns.

-

Statistical Analysis: The final step involves a rigorous statistical evaluation of the results. This includes goodness-of-fit tests to validate the model and the calculation of confidence intervals for each estimated flux, ensuring the reliability of the generated flux map.

Data Presentation: Quantitative Flux Maps

A primary output of a ¹³C-MFA study is a quantitative flux map, which is often presented in tabular format for clarity and ease of comparison. These tables summarize the absolute or relative fluxes through key metabolic reactions under different experimental conditions. Below are examples of how quantitative flux data can be presented.

Table 1: Example Flux Map of Central Carbon Metabolism in a Proliferating Cancer Cell Line (Note: This is representative data for illustrative purposes, based on typical values found in cancer metabolism literature.)

| Reaction/Pathway | Abbreviation | Flux Value (nmol/10^6 cells/hr) | 95% Confidence Interval |

| Glycolysis | |||

| Glucose uptake | GLC_up | 150.0 | (142.5 - 157.5) |

| Glucose -> G6P | HK | 150.0 | (142.5 - 157.5) |

| F6P -> F1,6BP | PFK | 135.0 | (128.3 - 141.8) |

| GAP -> PYR | GAPDH/PGK/PK | 270.0 | (256.5 - 283.5) |

| Pyruvate -> Lactate | LDH | 240.0 | (228.0 - 252.0) |

| Lactate secretion | LAC_sec | 240.0 | (228.0 - 252.0) |

| Pentose Phosphate Pathway (PPP) | |||

| G6P -> 6PG | G6PDH | 15.0 | (13.5 - 16.5) |

| TCA Cycle & Anaplerosis | |||

| Pyruvate -> Acetyl-CoA (mito) | PDH | 25.0 | (22.5 - 27.5) |

| Pyruvate -> Oxaloacetate (mito) | PC | 5.0 | (4.0 - 6.0) |

| Acetyl-CoA + OAA -> Citrate | CS | 60.0 | (54.0 - 66.0) |

| Isocitrate -> a-KG | IDH | 62.0 | (55.8 - 68.2) |

| a-KG -> Succinyl-CoA | AKGDH | 50.0 | (45.0 - 55.0) |

| Glutamine Metabolism | |||

| Glutamine uptake | GLN_up | 35.0 | (31.5 - 38.5) |

| Glutamine -> Glutamate | GLS | 35.0 | (31.5 - 38.5) |

| Glutamate -> a-KG | GLUD/TA | 37.0 | (33.3 - 40.7) |

| Biomass Synthesis | |||

| Ribose-5-P -> Biomass | R5P_bio | 3.0 | (2.7 - 3.3) |

| Acetyl-CoA (cyto) -> Biomass | AcCoA_bio | 10.0 | (9.0 - 11.0) |

Table 2: Experimentally Determined Metabolic Fluxes in A549 Lung Carcinoma Cells (Data adapted from Metallo et al., 2009. Fluxes are normalized to the glucose uptake rate of 100.)

| Flux | Reaction | Net Flux (→) | Exchange Flux (↔) | 95% Confidence Interval (Net) |

| Glycolysis | ||||

| v1 | Glucose → G6P | 100.0 | - | (95.0 - 105.0) |

| v2 | G6P ↔ F6P | 85.3 | 106.0 | (80.1 - 90.5) |

| v3 | F6P → G3P | 85.3 | - | (80.1 - 90.5) |

| v4 | G3P ↔ DHAP | 85.3 | 145.0 | (80.1 - 90.5) |

| v5 | G3P → PEP | 170.6 | - | (162.1 - 179.1) |

| v6 | PEP → Pyruvate | 170.6 | - | (162.1 - 179.1) |

| v7 | Pyruvate → Lactate | 158.6 | - | (150.7 - 166.5) |

| Pentose Phosphate Pathway | ||||

| v8 | G6P → Ru5P | 14.7 | - | (12.5 - 16.9) |

| TCA Cycle | ||||

| v9 | Pyruvate → Acetyl-CoA | 6.0 | - | (4.8 - 7.2) |

| v10 | Acetyl-CoA + OAA → Citrate | 30.0 | - | (27.0 - 33.0) |

| v11 | Citrate ↔ Isocitrate | 30.0 | 50.0 | (27.0 - 33.0) |

| v12 | Isocitrate → α-KG | 30.0 | - | (27.0 - 33.0) |

| v13 | α-KG → Succinate | 25.0 | - | (22.5 - 27.5) |

| v14 | Succinate ↔ Fumarate | 25.0 | 75.0 | (22.5 - 27.5) |

| v15 | Fumarate ↔ Malate | 25.0 | 100.0 | (22.5 - 27.5) |

| v16 | Malate → OAA | 25.0 | - | (22.5 - 27.5) |

| Anaplerosis/Cataplerosis | ||||

| v17 | Malate → Pyruvate | 5.0 | - | (3.5 - 6.5) |

| v18 | Glutamine → α-KG | 24.0 | - | (21.6 - 26.4) |

Experimental Protocols

Precise and reproducible experimental execution is paramount for high-quality ¹³C-MFA data. Below are detailed methodologies for the key experimental stages.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is a generalized procedure for adherent mammalian cells and should be optimized for the specific cell line and experimental goals.

1. Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach exponential growth phase and ~80% confluency at the time of the experiment.

-

Culture cells in their standard growth medium under controlled conditions (e.g., 37°C, 5% CO₂).

2. Preparation of Isotopic Labeling Medium:

-

Prepare a custom medium that is identical to the standard growth medium but with the unlabeled primary carbon source (e.g., glucose) replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).

-

Ensure all other nutrient concentrations are kept constant. Using dialyzed fetal bovine serum (dFBS) is recommended to minimize the presence of unlabeled glucose and other small molecules.

3. Isotopic Labeling:

-

When cells have reached the desired confluency, aspirate the standard growth medium.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but often requires at least 24 hours or several cell doubling times.

Protocol 2: Metabolite Quenching and Extraction

This protocol is designed for the rapid cessation of metabolic activity and extraction of intracellular metabolites.

1. Quenching:

-

Prepare a quenching/extraction solution of 80% methanol in water and pre-chill it to -80°C.

-

Rapidly aspirate the ¹³C-labeling medium from the culture vessel.

-

Immediately add the ice-cold 80% methanol solution to the cells to quench all enzymatic activity. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).

2. Cell Lysis and Metabolite Extraction:

-

Place the culture vessel on dry ice for approximately 10 minutes to freeze the cells and facilitate lysis.

-

Transfer the vessel to a -20°C freezer for at least 30 minutes.

-

Thaw the plate on ice and use a cell scraper to detach the cells into the methanol solution.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

3. Phase Separation and Collection:

-

Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

-

The metabolite extract can be stored at -80°C until analysis. For analysis, the extract is typically dried down using a vacuum concentrator (e.g., SpeedVac) and then derivatized for GC-MS analysis.

Protocol 3: GC-MS Analysis of Amino Acid Isotopomers

This protocol outlines the derivatization and analysis of protein-derived amino acids, which provide a stable, time-integrated measure of isotopic labeling.

1. Protein Hydrolysis:

-

After metabolite extraction, the remaining cell pellet containing protein can be washed with 70% ethanol and dried.

-

Add 6 M HCl to the dried pellet and hydrolyze at 110°C for 24 hours to break down proteins into their constituent amino acids.

-

After hydrolysis, dry the sample under a stream of nitrogen or in a vacuum concentrator.

2. Derivatization:

-

To make the amino acids volatile for GC-MS analysis, they must be derivatized. A common method is TBDMS derivatization.

-

Resuspend the dried amino acid hydrolysate in a solution of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) in a suitable solvent like pyridine.

-

Incubate the mixture at 70°C for 1 hour.

3. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the derivatized amino acids.

-

The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are acquired in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the amino acid fragments.

Mandatory Visualizations: Pathways and Workflows

Visualizing the complex relationships in metabolic pathways and experimental workflows is essential for understanding and communicating the results of ¹³C-MFA studies.

Central Carbon Metabolism

The following diagram provides an overview of the key pathways of central carbon metabolism that are often the focus of ¹³C-MFA studies.

Applications of 13C labeled branched-chain keto acids.

An In-depth Technical Guide to the Applications of 13C Labeled Branched-Chain Keto Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has revolutionized the study of metabolic pathways, providing a powerful tool to trace the fate of molecules in complex biological systems. Among the various stable isotopes used, Carbon-13 (¹³C) has emerged as a cornerstone in metabolic research. This technical guide focuses on the applications of ¹³C labeled branched-chain keto acids (BCKAs), the alpha-keto analogues of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

¹³C labeled BCKAs serve as invaluable tracers for elucidating the dynamics of BCAA metabolism in both health and disease. Their applications span a wide range of research areas, from understanding fundamental metabolic pathways to developing novel diagnostic and therapeutic strategies for various pathologies, including inborn errors of metabolism like Maple Syrup Urine Disease (MSUD) and the metabolic reprogramming observed in cancer.

This guide provides a comprehensive overview of the core applications of ¹³C labeled BCKAs, with a focus on the experimental methodologies, quantitative data presentation, and visualization of the intricate signaling and experimental workflows involved.

Core Applications

The versatility of ¹³C labeled BCKAs allows their use in a multitude of research applications. The primary areas of their utility include:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a ¹³C labeled substrate, such as a BCKA, into a biological system and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can construct a detailed map of metabolic activity.[1][2][3][4] This is particularly crucial for understanding how metabolic networks are rewired in diseases like cancer.[5]

-

Clinical Diagnostics and Disease Monitoring: ¹³C labeled BCKAs are instrumental in the study and management of metabolic disorders. A prime example is their use in determining the nutritional requirements of patients with Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by the inability to metabolize BCAAs.

-

Drug Development and Target Validation: By tracing the metabolic fate of ¹³C labeled BCKAs, researchers can identify key enzymes and transporters involved in BCAA metabolism. These molecules can then be targeted for the development of novel therapeutics for metabolic diseases and cancer.

-

Advanced Metabolic Imaging: Hyperpolarized ¹³C magnetic resonance imaging (MRI) is a cutting-edge technique that dramatically enhances the signal of ¹³C labeled compounds, enabling real-time, non-invasive imaging of metabolic processes in vivo. Hyperpolarized ¹³C-labeled α-ketoisocaproate ([1-¹³C]KIC), the keto acid of leucine, is used to probe BCAA metabolism in tumors and other tissues.

Key ¹³C Labeled Branched-Chain Keto Acids

The three primary BCKAs, corresponding to the three BCAAs, are the focus of these tracer studies:

-

α-Ketoisocaproate (KIC): The keto acid of Leucine.

-

α-Keto-β-methylvalerate (KMV): The keto acid of Isoleucine.

-

α-Ketoisovalerate (KIV): The keto acid of Valine.

These are commercially available with ¹³C labels at various positions, allowing for tailored experimental designs to probe specific aspects of BCAA metabolism.

Data Presentation

Table 1: Branched-Chain Amino Acid Requirements in Patients with Maple Syrup Urine Disease (MSUD) Determined by Indicator Amino Acid Oxidation (IAAO) with L-[1-¹³C]phenylalanine

| Parameter | Value | 95% Confidence Interval | Reference |

| Mean Total BCAA Requirement | 45 mg·kg⁻¹·day⁻¹ | - | |

| Safe Level of Intake | 62 mg·kg⁻¹·day⁻¹ | - |

Table 2: Recommended Daily Nutrient Intakes for Individuals with MSUD

| Nutrient | Recommended Intake | Notes | Reference |

| Branched-Chain Amino Acids (BCAAs) | Restricted and tailored to individual tolerance | Actual intake is guided by plasma amino acid monitoring. | |

| Protein | Provided primarily through BCAA-free medical foods | Can constitute 80-90% of protein needs. | |

| Valine and Isoleucine | Supplemented as needed | To promote anabolism of leucine. | |

| Energy (Calories) | Sufficient to meet individual needs based on age, size, and activity level | Important to prevent catabolism. | |

| Fluids | Adequate to meet individual needs | - |

Experimental Protocols

¹³C Metabolic Flux Analysis (MFA) in Cell Culture

This protocol outlines the general steps for conducting a ¹³C-MFA experiment using a ¹³C labeled BCKA in cultured cells.

a. Experimental Design:

-

Tracer Selection: Choose the appropriate ¹³C labeled BCKA (e.g., [U-¹³C]KIV) and its concentration in the culture medium.

-

Cell Culture: Culture cells in a defined medium to ensure metabolic and isotopic steady state.

b. Tracer Experiment:

-

Switch cells to a medium containing the ¹³C labeled BCKA.

-

Incubate for a predetermined time to allow for the incorporation of the label into downstream metabolites. This duration should be sufficient to reach an isotopic steady state, which can be confirmed by analyzing samples at multiple time points.

c. Sample Collection and Metabolite Extraction:

-

Quench metabolism rapidly, typically using cold methanol or other quenching solutions.

-

Extract metabolites from the cells using appropriate solvents (e.g., a methanol/water/chloroform mixture).

d. Isotopic Labeling Measurement:

-

Analyze the extracted metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

GC-MS Analysis: Derivatize non-volatile metabolites (e.g., amino acids, organic acids) to make them volatile for GC separation. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Typical GC-MS Parameters:

-

Column: A non-polar column such as a DB-35MS.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A gradient from a low temperature (e.g., 70°C) to a high temperature (e.g., 255°C) to separate a wide range of metabolites.

-

Ionization Mode: Electron Ionization (EI).

-

-

-

LC-MS/MS Analysis: Separate metabolites using liquid chromatography and detect them with a tandem mass spectrometer.

-

Typical LC-MS/MS Parameters:

-

Column: A reversed-phase column (e.g., C18) for polar compounds.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the metabolites of interest.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of specific metabolites and their isotopologues.

-

-

e. Data Analysis and Flux Estimation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use specialized software (e.g., METRAN, INCA) to estimate intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic model.

Indicator Amino Acid Oxidation (IAAO) in Human Subjects

This protocol is a minimally invasive method used to determine amino acid requirements.

a. Study Design:

-

Subjects are studied on multiple occasions, each with a different intake level of the test amino acid or protein.

-

A ¹³C labeled indicator amino acid (e.g., L-[1-¹³C]phenylalanine) is administered orally or intravenously.

b. Experimental Day Protocol:

-

Subjects consume a diet providing a specific level of the BCAA mixture being tested.

-

The ¹³C labeled indicator amino acid is administered.

-

Breath and urine samples are collected at regular intervals over several hours.

c. Sample Analysis:

-

The enrichment of ¹³CO₂ in expired breath is measured using an isotope ratio mass spectrometer.

-

The enrichment of the ¹³C labeled indicator amino acid in the blood is measured, typically by GC-MS or LC-MS/MS.

d. Data Analysis:

-

The rate of oxidation of the indicator amino acid is calculated from the ¹³CO₂ excretion and plasma isotope enrichment.

-

A two-phase linear regression analysis is used to determine the breakpoint in the indicator amino acid oxidation rate, which corresponds to the mean requirement of the test amino acid or protein.

Hyperpolarized ¹³C MRI with [1-¹³C]KIC in Animal Models

This protocol describes the key steps for performing in vivo metabolic imaging using hyperpolarized ¹³C labeled KIC.

a. Hyperpolarization:

-

A sample of [1-¹³C]KIC is hyperpolarized using Dynamic Nuclear Polarization (DNP). This process involves cooling the sample to near absolute zero in a strong magnetic field and irradiating it with microwaves.

-

The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable formulation.

b. Animal Preparation:

-

The animal is anesthetized and positioned within the MRI scanner.

-

A catheter is placed for the intravenous injection of the hyperpolarized tracer.

c. MRI Acquisition:

-

The hyperpolarized [1-¹³C]KIC is injected as a bolus.

-

Dynamic ¹³C MR spectra or spectroscopic images are acquired rapidly to capture the conversion of [1-¹³C]KIC to its metabolic products, primarily [1-¹³C]leucine.

d. Data Analysis:

-

The spectral data is processed to quantify the signal intensities of [1-¹³C]KIC and its downstream metabolites over time.

-

Metabolic maps can be generated to visualize the spatial distribution of the tracer and its products within the tissue of interest.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Branched-Chain Amino Acid (BCAA) Catabolism Pathway.

Caption: Stable Isotope-Resolved Metabolomics (SIRM) Experimental Workflow.

Caption: Indicator Amino Acid Oxidation (IAAO) Experimental Workflow.

Conclusion

¹³C labeled branched-chain keto acids are indispensable tools in modern metabolic research. Their application in techniques such as metabolic flux analysis, clinical diagnostic studies, and advanced metabolic imaging provides unparalleled insights into the complexities of BCAA metabolism. This technical guide has provided an overview of the core applications, methodologies, and data interpretation associated with the use of these powerful tracers. As analytical technologies continue to advance, the role of ¹³C labeled BCKAs in elucidating the metabolic underpinnings of health and disease will undoubtedly expand, paving the way for new diagnostic and therapeutic innovations.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Alpha-Ketoisocaproate in Branched-Chain Amino Acid Metabolism: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that play critical roles in protein synthesis, energy homeostasis, and signaling pathways. Their metabolism is a complex, multi-tissue process in which the branched-chain α-keto acids (BCKAs) serve as pivotal intermediates. This guide focuses on alpha-ketoisocaproate (α-KIC), the keto-analog of leucine, exploring its formation, catabolism, and regulatory functions. We delve into the enzymatic control of KIC levels, its implication in pathological states such as Maple Syrup Urine Disease (MSUD) and insulin resistance, and its influence on key cellular signaling networks like the mTOR pathway. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for professionals in metabolic research and drug development.

Biochemical Pathways of KIC Metabolism

Alpha-ketoisocaproate (KIC) is the metabolic intermediate derived from the essential amino acid L-leucine.[1] Its metabolism is a two-step process involving reversible transamination followed by irreversible oxidative decarboxylation, occurring across different tissues.

Formation of Alpha-Ketoisocaproate

The initial step in leucine catabolism is the transfer of its amino group to α-ketoglutarate, yielding KIC and glutamate.[1][2] This reversible reaction is catalyzed by branched-chain aminotransferases (BCATs).[3]

-

BCAT Isoforms: Two primary isoforms exist: a cytosolic form (BCAT1), predominantly found in the brain, and a mitochondrial form (BCAT2), which is widely expressed.[4]

-

Tissue Specificity: This transamination process occurs largely in skeletal muscle, which has high BCAT activity but low activity of the subsequent catabolic enzyme. The resulting KIC is then released into circulation for metabolism in other tissues, primarily the liver.

Catabolism of Alpha-Ketoisocaproate

The second and rate-limiting step in leucine degradation is the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large multi-enzyme complex located on the inner mitochondrial membrane.

-

BCKDH Complex Components: The complex consists of three catalytic components:

-

E1 (α2β2 heterotetramer): A thiamine-dependent decarboxylase that oxidatively decarboxylates the BCKAs.

-

E2 (Dihydrolipoyl transacylase): Transfers the resulting acyl group to coenzyme A (CoA).

-

E3 (Dihydrolipoyl dehydrogenase): A FAD-dependent enzyme that reoxidizes the dihydrolipoamide of E2 and transfers electrons to NAD+.

-

-

Cofactor Requirements: The BCKDH complex requires several B-vitamins as cofactors for its activity, including thiamin (B1), riboflavin (B2, as FAD), niacin (B3, as NAD+), and pantothenic acid (B5, as part of CoA), as well as lipoic acid.

-

Tissue Specificity: While BCKDH is present in many tissues, the liver possesses the highest metabolic efficiency for the oxidative decarboxylation of BCKAs.

Alternative Metabolic Fates

Beyond its primary catabolic pathway, KIC can be channeled into other metabolic routes:

-

Reamination to Leucine: The reversible nature of the BCAT reaction allows KIC to be converted back to leucine, contributing to leucine homeostasis.

-

Conversion to Other Molecules: In the liver, KIC can be a precursor for the synthesis of cholesterol and acetyl-CoA. An alternative cytosolic pathway involves the enzyme α-ketoisocaproate oxygenase, which converts KIC to β-hydroxyisovalerate.

Regulation of KIC and BCAA Metabolism

The flux through the BCAA catabolic pathway is tightly controlled, primarily at the level of the BCKDH complex. This regulation ensures that BCAA levels are maintained to meet metabolic demands without reaching toxic concentrations.

Covalent Modification of the BCKDH Complex

The principal mechanism for regulating BCKDH activity is reversible phosphorylation.

-

Inactivation: The complex is inactivated by phosphorylation of the E1α subunit, a reaction catalyzed by a dedicated BCKDH kinase (BCKDK).

-

Activation: Dephosphorylation, and thus activation, is carried out by a mitochondrial protein phosphatase known as PP2Cm (encoded by the PPM1K gene).

Allosteric Regulation

BCKDK itself is subject to allosteric regulation. Notably, it is inhibited by the branched-chain α-keto acids. KIC has the highest affinity for BCKDK, meaning that an accumulation of KIC inhibits its own inhibitor (BCKDK), thereby promoting its own degradation by activating the BCKDH complex. This feedback mechanism is crucial for maintaining metabolic homeostasis.

Pathophysiological Roles of Alpha-Ketoisocaproate

Dysregulation of BCAA metabolism and the subsequent accumulation of KIC are implicated in several human diseases.

Maple Syrup Urine Disease (MSUD)

MSUD is an inborn error of metabolism caused by a genetic deficiency in the BCKDH complex. This enzymatic block leads to a massive buildup of all three BCAAs and their corresponding BCKAs (KIC, α-keto-β-methylvalerate, and α-ketoisovalerate) in blood, urine, and tissues. KIC is considered a primary neurotoxic metabolite in MSUD, contributing to severe neurological symptoms, cerebral edema, and brain atrophy if left untreated.

Insulin Resistance and Type 2 Diabetes

Elevated circulating levels of BCAAs and BCKAs are strongly associated with obesity, insulin resistance, and an increased risk for developing type 2 diabetes. While the precise mechanisms are still under investigation, KIC is believed to play a significant role.

-

mTORC1 Signaling: Leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism. Since KIC can be readily converted back to leucine in muscle cells, it can indirectly stimulate mTORC1 signaling.

-

Impaired Insulin Signaling: Chronic hyperactivation of mTORC1 by excess leucine/KIC can lead to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This desensitizes the insulin signaling pathway, resulting in reduced glucose uptake by skeletal muscle and contributing to systemic insulin resistance. Studies have shown that KIC can directly suppress insulin-stimulated glucose transport in muscle cells in an mTORC1-dependent manner.

Quantitative Data Summary

Quantitative analysis of KIC and related metabolites is crucial for understanding metabolic states. The following tables summarize key data from the literature.

Table 1: KIC and BCAA Metabolite Concentrations

| Analyte | Condition | Concentration (µM) | Specimen | Reference |

|---|---|---|---|---|

| Alpha-Ketoisocaproate | Healthy (Fasting) | ~ 30 - 60 | Plasma | |

| MSUD (Acute Crisis) | > 1000 | Plasma | ||

| Obese / Insulin Resistant | Elevated vs. Healthy | Plasma | ||

| Leucine | Healthy (Fasting) | ~ 100 - 150 | Plasma |

| | Obese / Insulin Resistant | Elevated vs. Healthy | Plasma | |

Table 2: Effect of KIC on Skeletal Muscle Cell Metabolism

| Treatment | Parameter Measured | Effect | Cell Line | Reference |

|---|---|---|---|---|

| KIC (5 mM) | Insulin-Stimulated Glucose Transport | ~34% Decrease | L6 Myotubes | |

| KIC (5 mM) | S6K1 Phosphorylation (mTORC1 activity) | Significant Increase | L6 Myotubes |

| KIC + BCAT2 depletion | Insulin-Stimulated Glucose Transport | Inhibitory effect abrogated | L6 Myotubes | |

Experimental Protocols

Reproducible and accurate measurement of KIC and its metabolic context is fundamental to research in this field.

Protocol: Measurement of Alpha-Keto Acids in Plasma

This method, adapted from published procedures, uses an amino acid analyzer following chemical reduction.

Objective: To quantify KIC and other BCKAs in plasma.

Methodology:

-

Sample Preparation: Deproteinize plasma samples by adding methanol (MeOH) and centrifuging to precipitate proteins. This is critical to avoid losses of keto acids that occur with acid precipitation.

-

Amino Acid Removal: Pass the supernatant through an ion-exchange column to remove endogenous amino acids.

-

Chemical Reduction: Convert the keto acids in the eluate to their corresponding amino acids via reduction with sodium cyanoborohydride at 105°C.

-

Quantification: Analyze the resulting amino acid mixture using a standard automated amino acid analyzer. The concentration of the newly formed amino acids (e.g., leucine from KIC) corresponds to the original keto acid concentration.

Protocol: Assessment of mTORC1 Signaling via Western Blot

This protocol assesses the activation state of the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6K1.

Objective: To determine if KIC treatment activates mTORC1 signaling in cultured cells.

Methodology:

-

Cell Culture and Treatment: Culture L6 myotubes (or other relevant cell lines) to confluence. Treat cells with a specified concentration of KIC (e.g., 5 mM) for a defined period.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated S6K1 (e.g., anti-p-S6K1 Thr389).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Strip the membrane and re-probe with an antibody for total S6K1 to normalize for protein loading. Quantify the band intensities to determine the ratio of phosphorylated S6K1 to total S6K1, which reflects the level of mTORC1 activity.

Conclusion

Alpha-ketoisocaproate is far more than a simple intermediate in leucine catabolism. It is a metabolically active molecule that sits at a critical nexus of protein metabolism, energy homeostasis, and cellular signaling. Its levels are tightly regulated by the BCKDH complex, and dysregulation leads to severe pathologies, from the neurotoxicity seen in MSUD to the impairment of insulin signaling in metabolic syndrome. A thorough understanding of KIC's biochemistry and its regulatory pathways is essential for developing novel therapeutic strategies targeting these debilitating conditions. The experimental approaches detailed herein provide a framework for researchers to further elucidate the complex role of KIC in health and disease.

References

- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Stable Isotope Tracers in Cellular Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Metabolic Dynamics

Cellular metabolism comprises a complex network of biochemical reactions essential for life. Understanding the rates, or fluxes, of these pathways is critical for deciphering cellular physiology in both health and disease. Stable isotope tracing is a powerful technique that allows researchers to track the fate of atoms through metabolic networks, providing quantitative insights into pathway activity.[1][2] Unlike radioactive isotopes, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are non-radioactive and safe for use in a wide range of biological systems, including human subjects.[3][4]

By introducing a substrate labeled with a stable isotope, such as [U-¹³C]-glucose, into a biological system, scientists can trace the incorporation of the isotope into downstream metabolites.[5] This allows for the precise quantification of metabolic fluxes, the elucidation of pathway activities, and the identification of metabolic reprogramming in disease states like cancer and in response to therapeutic interventions. This guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope-based metabolic research.

Core Principles of Stable Isotope Tracing

The fundamental principle of stable isotope tracing involves the introduction of an isotopically labeled compound (a "tracer") into a biological system and monitoring its transformation into other molecules. The key steps and concepts are outlined below.

-

Isotopic Labeling: A substrate of interest is synthesized with one or more atoms replaced by a heavy stable isotope. Common tracers include uniformly labeled [U-¹³C₆]glucose or [U-¹³C₅]glutamine, which are frequently used to study central carbon metabolism. Position-specific tracers, like [1,2-¹³C]glucose, can provide more detailed resolution of specific pathways like the pentose phosphate pathway (PPP).

-

Metabolic Incorporation: Cells take up the labeled substrate and metabolize it. The labeled atoms are incorporated into a variety of downstream metabolites, creating isotopologues—molecules that differ only in their isotopic composition.

-

Detection and Analysis: The primary analytical techniques used to measure isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS separates ions based on their mass-to-charge ratio (m/z), allowing for the quantification of different isotopologues. NMR distinguishes isotopes based on their nuclear spin properties, providing information about the specific position of an isotope within a molecule.

-

Metabolic Flux Analysis (MFA): The data on isotopic enrichment is used in computational models to calculate the rates (fluxes) of intracellular reactions. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a widely used method to generate a quantitative map of cellular metabolism.

Experimental Design and Workflow

A typical stable isotope tracing experiment follows a structured workflow, from initial experimental design to final data analysis. Careful planning at each stage is crucial for obtaining high-quality, interpretable data.

Caption: A generalized workflow for stable isotope tracing experiments.

Key Considerations in Experimental Design

-

Tracer Selection: The choice of tracer is critical and depends on the specific metabolic pathways under investigation. For example, ¹³C-glucose tracers are ideal for studying glycolysis and the PPP, while ¹³C-glutamine tracers provide better resolution for the TCA cycle.

-

Labeling Duration: The incubation time with the tracer must be sufficient to achieve an isotopic steady state, where the isotopic enrichment of key metabolites becomes stable over time. This duration can range from hours for cultured cells to shorter infusion times in in vivo studies.

-

Biological System: The protocol must be adapted for the specific system, whether it is cultured cells, animal models, or human subjects. Tracer administration can be through diet, gavage, or intravenous infusion.

Experimental Protocols

This section provides a detailed methodology for a common stable isotope tracing experiment using cultured mammalian cells and [U-¹³C]-glucose.

Protocol 4.1: ¹³C Metabolic Tracing in Cultured Mammalian Cells

Objective: To quantify the contribution of glucose to central carbon metabolism.

Materials:

-

Mammalian cells of interest

-

Standard cell culture medium (e.g., DMEM)

-

DMEM lacking glucose

-

[U-¹³C]-glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80%), pre-chilled to -80°C

-

Cell scrapers

-

Centrifuge capable of 4°C

Methodology:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.

-

Media Preparation: Prepare the labeling medium by dissolving [U-¹³C]-glucose in glucose-free DMEM to the desired final concentration (e.g., 25 mM). Warm the medium to 37°C.

-

Isotope Labeling:

-

Aspirate the standard medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C-labeling medium to each well.

-

Incubate the cells for a predetermined duration (e.g., 6-24 hours) to approach isotopic steady state.

-

-

Metabolite Extraction:

-

Place the culture plates on ice.

-

Aspirate the labeling medium and immediately wash the cells with 2 mL of ice-cold PBS to remove any extracellular tracer.

-

Aspirate the PBS and add 1 mL of -80°C 80% methanol to each well to quench metabolism.

-

Incubate the plates at -80°C for at least 15 minutes.

-

Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

The dried pellet is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.

-

Data Analysis and Presentation

Mass Isotopomer Distribution (MID)

After analysis by MS, the raw data is processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled metabolite and M+n has n heavy isotopes. This distribution provides a direct readout of how the tracer was incorporated into the molecule.

Quantitative Data Summary

The power of stable isotope tracing lies in its ability to generate quantitative data on metabolic fluxes. This data is often presented in tables to compare different experimental conditions, such as wild-type vs. mutant cells or untreated vs. drug-treated cells.

Table 1: Representative ¹³C-MFA Data in Cancer Cells This table illustrates the effect of a hypothetical drug targeting a key metabolic enzyme on central carbon fluxes in a cancer cell line. Fluxes are normalized to the glucose uptake rate.

| Metabolic Flux | Pathway | Control Cells (Relative Flux) | Drug-Treated Cells (Relative Flux) | Fold Change |

| Glucose Uptake | - | 100.0 ± 5.0 | 100.0 ± 6.2 | - |

| Glycolysis (to Pyruvate) | Glycolysis | 85.2 ± 4.1 | 95.3 ± 5.5 | 1.12 |

| Lactate Secretion | Fermentation | 70.1 ± 3.5 | 88.4 ± 4.9 | 1.26 |

| Pentose Phosphate Pathway | PPP | 10.5 ± 1.2 | 3.1 ± 0.8 | -0.70 |

| PDH (Pyruvate to Ac-CoA) | TCA Cycle Entry | 9.8 ± 1.5 | 4.2 ± 1.1 | -0.57 |

| Citrate Synthase | TCA Cycle | 12.3 ± 1.8 | 5.9 ± 1.3 | -0.52 |

Data are hypothetical and presented as mean ± standard deviation for illustrative purposes.

Application in Drug Development

Stable isotope tracing is an invaluable tool in the pharmaceutical industry for target identification, mechanism of action studies, and assessing drug efficacy and toxicity.

-

Target Identification: By identifying metabolic pathways that are uniquely upregulated in diseased cells, new therapeutic targets can be discovered.

-

Mechanism of Action: Tracing studies can reveal precisely how a drug candidate modulates specific metabolic pathways. For example, a drug's effect on glycolysis versus oxidative phosphorylation can be quantitatively assessed.

-

ADME Studies: Labeled drugs can be used to trace their absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and accuracy.

Visualizing Drug Effects on Metabolic Pathways

Diagrams can illustrate how a drug impacts metabolic networks. For example, a drug inhibiting the enzyme Pyruvate Dehydrogenase (PDH) would be expected to reduce the flow of glucose-derived carbons into the TCA cycle and increase lactate production.

Caption: Drug inhibition of PDH shunts pyruvate away from the TCA cycle.

Conclusion

Stable isotope tracing, coupled with modern analytical platforms and computational modeling, provides an unparalleled view of cellular metabolism. For researchers in basic science and drug development, these techniques are essential for quantitatively understanding metabolic function. By enabling the precise measurement of metabolic fluxes, stable isotope tracing offers critical insights into the mechanisms of disease and the effects of therapeutic interventions, ultimately accelerating the development of novel treatments.

References

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]

- 3. ukisotope.com [ukisotope.com]

- 4. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Principle of metabolic tracing with stable isotopes.

An In-depth Technical Guide to the Principle of Metabolic Tracing with Stable Isotopes

Introduction

Stable isotope tracing has become a cornerstone of modern metabolic research, offering unparalleled insights into the dynamic and complex network of biochemical reactions that sustain life.[1] By introducing non-radioactive, isotopically labeled compounds into biological systems, researchers can track the journey of atoms through intricate metabolic pathways.[1][2] This technique enables the precise quantification of metabolic rates (fluxes), the elucidation of pathway activities, and the identification of metabolic reprogramming in various physiological and pathological states, including cancer and in response to therapeutic interventions.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of experimental models, from cell cultures to human clinical trials. This guide provides a comprehensive overview of the core principles, experimental protocols, analytical techniques, and data interpretation methods that form the foundation of stable isotope-assisted metabolomics.

Core Principles of Stable Isotope Tracing

The fundamental principle of this technique lies in replacing an atom in a metabolite with its heavier, non-radioactive (stable) isotope. Common stable isotopes used in metabolic research include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). These labeled molecules, or "tracers," are chemically identical to their natural counterparts and are processed by enzymes in the same manner.

When a stable isotope-labeled substrate (e.g., uniformly ¹³C-labeled glucose, [U-¹³C₆]glucose) is introduced into a biological system, it enters the cell's metabolic network. As the tracer is metabolized, the labeled atoms are incorporated into a series of downstream intermediate and end-product metabolites. By using advanced analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify these labeled metabolites. The pattern and extent of isotope incorporation provide a dynamic readout of metabolic pathway activity and flux.

For example, feeding cells [U-¹³C₆]glucose allows for the tracking of all six carbon atoms from glucose as they travel through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The resulting mass isotopologue distributions (MIDs) of downstream metabolites reveal the relative contributions of different pathways to their production.

Experimental Design and Protocols

A well-designed stable isotope tracing experiment is crucial for generating accurate and interpretable data. Key considerations include the choice of tracer, the duration of labeling, and the biological system being studied.

Key Experimental Considerations

| Consideration | Description | Common Examples |